(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride
CAS No.: 103614-40-0
VCID: VC21538966
Molecular Formula: C8H18ClNO2
Molecular Weight: 195.69 g/mol
* For research use only. Not for human or veterinary use.

Description |
(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is a chiral compound classified as an amino acid derivative, with a molecular formula of C₈H₁₈ClNO₂ and a molecular weight of approximately 195.69 g/mol . This compound features a tert-butyl ester group and a methylamino substituent on the propanoate backbone, contributing to its unique chemical properties and reactivity . It is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and fine chemicals, making it a valuable compound in medicinal chemistry and drug development . Applications in Research and Industry(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is used extensively in scientific research and pharmaceutical applications. Its applications include:
Mechanism of ActionThe mechanism of action of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride involves its interaction with specific molecular targets within biological systems. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways such as enzymatic catalysis, receptor binding, and signal transduction. Research FindingsResearch on derivatives of this compound has shown promising antimicrobial activity, particularly against Staphylococcus aureus, highlighting potential applications in treating bacterial infections. Additionally, its use in synthesizing neuropeptides that modulate pain perception has demonstrated significant efficacy in preclinical models, indicating potential therapeutic use. Safety and HandlingHandling (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride requires caution due to its potential hazards. It is classified with hazard statements such as H315 (causes skin irritation) and H319 (causes serious eye irritation) . Proper safety measures should be taken during handling, including wearing protective clothing and working in a well-ventilated area. |
---|---|
CAS No. | 103614-40-0 |
Product Name | (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride |
Molecular Formula | C8H18ClNO2 |
Molecular Weight | 195.69 g/mol |
IUPAC Name | tert-butyl (2S)-2-(methylamino)propanoate;hydrochloride |
Standard InChI | InChI=1S/C8H17NO2.ClH/c1-6(9-5)7(10)11-8(2,3)4;/h6,9H,1-5H3;1H/t6-;/m0./s1 |
Standard InChIKey | PFFJYAVJRFRTKL-RGMNGODLSA-N |
Isomeric SMILES | C[C@@H](C(=O)OC(C)(C)C)NC.Cl |
SMILES | CC(C(=O)OC(C)(C)C)NC.Cl |
Canonical SMILES | CC(C(=O)OC(C)(C)C)NC.Cl |
Synonyms | 103614-40-0;(S)-tert-Butyl2-(methylamino)propanoatehydrochloride;N-Me-Ala-OtBu.HCl;N-Me-Ala-OtBuHCl;MolPort-020-004-443;AK115637;KB-211989;FT-0697218;ST24026662;Z1847;B-6308;N-Methyl-L-alaninetert-butylesterhydrochloride;I14-34023 |
PubChem Compound | 11298515 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume